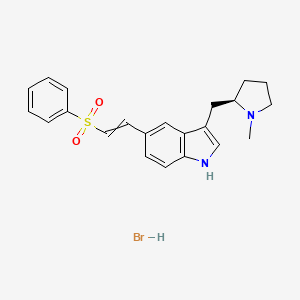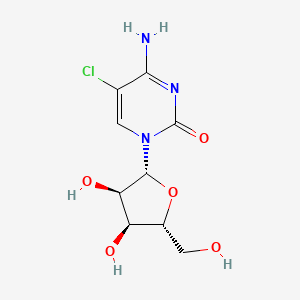
5-クロロシチジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorocytidine is a modified nucleoside where the hydrogen atom at the 5th position of the cytidine molecule is replaced by a chlorine atom. This compound is of significant interest due to its incorporation into RNA and its potential impact on transcription and translation processes . It is a naturally occurring nucleoside found in the DNA of various organisms, including humans .
科学的研究の応用
5-Chlorocytidine has several scientific research applications, including:
作用機序
Target of Action
5-Chlorocytidine is a naturally occurring nucleoside found in the DNA of various organisms, including humans . It is derived from cytosine, a nucleobase present in both DNA and RNA . The primary target of 5-Chlorocytidine is the transcription enzyme, which incorporates it into RNA .
Mode of Action
5-Chlorocytidine interacts with the transcription enzyme, leading to its specific incorporation into RNA . This interaction results in changes in the processes of DNA replication, transcription, and translation .
Biochemical Pathways
The incorporation of 5-Chlorocytidine into RNA affects a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Pharmacokinetics
It is known that the compound is extensively distributed in the body, with a large volume of distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chlorocytidine and their impact on its bioavailability.
Result of Action
The specific incorporation of 5-Chlorocytidine into RNA leads to a significant reduction in translation yield . This suggests that the presence of 5-Chlorocytidine may decrease protein production, potentially impacting cell viability and function .
Action Environment
The action of 5-Chlorocytidine is influenced by environmental factors. It exhibits responsive behavior to environmental stimuli, further influencing gene expression regulation . .
生化学分析
Biochemical Properties
The role of 5-Chlorocytidine encompasses a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Cellular Effects
In vitro experiments with endothelial and prostatic cells showed a large penetration of all chloronucleosides but an exclusive incorporation of 5-Chlorocytidine into RNA . No incorporation into DNA was observed . This specific incorporation is accompanied by an important reduction of translation yield .
Molecular Mechanism
The capacity of transcription enzyme to specifically incorporate 5-Chlorocytidine into RNA and the loss of capacity—complete or partial—of different enzymes, involved in replication, transcription or translation, in the presence of chloronucleosides has been demonstrated .
Temporal Effects in Laboratory Settings
The specific incorporation of 5-Chlorocytidine into RNA and its impact on translation yield suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in DNA replication, transcription, and translation, it is likely that it interacts with various enzymes and cofactors involved in these processes .
Transport and Distribution
In vitro experiments have shown that it can penetrate endothelial and prostatic cells and be incorporated into RNA .
Subcellular Localization
Given its incorporation into RNA, it is likely that it is localized in the nucleus and cytoplasm where RNA synthesis and processing occur .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorocytidine typically involves the chlorination of cytidine. One common method is the chlorination of 2’-deoxyuridine followed by conversion to the O(4)-ethyl analogue . This process involves the use of chlorinating agents under controlled conditions to ensure the selective substitution at the 5th position.
Industrial Production Methods
Industrial production methods for 5-Chlorocytidine are not extensively documented in the literature. the general approach would involve large-scale chlorination reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-Chlorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside, potentially altering its biological activity.
Common Reagents and Conditions
Chlorinating Agents: Used for the initial synthesis of 5-Chlorocytidine.
Oxidizing and Reducing Agents: Utilized in subsequent modification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
類似化合物との比較
Similar Compounds
5-Fluorocytidine: Another halogenated cytidine derivative with anticancer properties.
5-Bromocytidine: Exhibits similar biological activities and is used in various biochemical studies.
5-Iodocytidine: Known for its antiviral properties and used in the treatment of viral infections.
Uniqueness of 5-Chlorocytidine
5-Chlorocytidine is unique due to its specific incorporation into RNA and its impact on transcription and translation processes . Unlike other halogenated cytidine derivatives, 5-Chlorocytidine has been shown to selectively affect RNA without incorporating into DNA . This selective incorporation makes it a valuable tool for studying RNA-related processes and diseases.
特性
IUPAC Name |
4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-UAKXSSHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



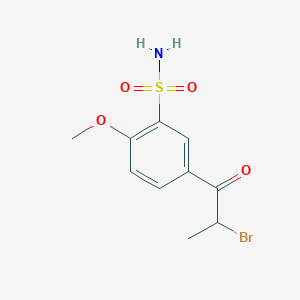
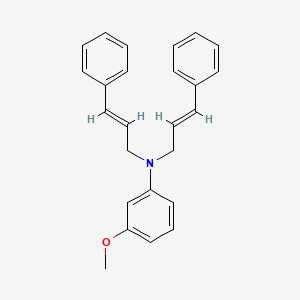

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
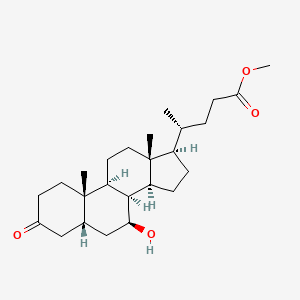
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)


